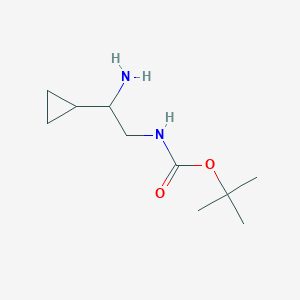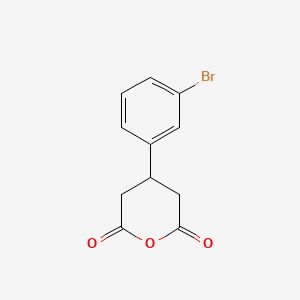
4-(3-Bromophenyl)oxane-2,6-dione
Vue d'ensemble
Description
“4-(3-Bromophenyl)oxane-2,6-dione” is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)oxane-2,6-dione” is represented by the formula C11H9BrO3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .
Applications De Recherche Scientifique
Environmental Impact and Toxicology
Environmental Presence and Toxicity Studies have delved into the environmental presence and potential toxicology of compounds structurally similar to 4-(3-Bromophenyl)oxane-2,6-dione, specifically brominated phenols like 2,4,6-Tribromophenol. This substance is extensively produced and finds its occurrence as both an intermediate in the synthesis of brominated flame retardants and as a degradation product of these substances. It's used as a pesticide and is naturally produced by some aquatic organisms. Despite its ubiquitous environmental presence, there's limited understanding about its toxicokinetics and toxicodynamics, pointing towards the need for more comprehensive studies on similar brominated compounds (Koch & Sures, 2018).
Occurrence in Indoor Environments Research on novel brominated flame retardants (NBFRs), which may include compounds similar to 4-(3-Bromophenyl)oxane-2,6-dione, highlights their prevalence in indoor air, dust, and consumer goods. This comprehensive review sheds light on the EU registration, potential risks, and the need for more extensive research on the occurrence, environmental fate, and toxicity of NBFRs. The review emphasizes the requirement for refined analytical methods and further investigation into indoor environments and potential emission sources (Zuiderveen, Slootweg & de Boer, 2020).
Synthesis and Chemical Reactions
Synthesis and Applications of Related Compounds The synthesis of related compounds, such as oxazines and benzoxazines, has been explored due to their significance in various applications. These compounds can be synthesized via the dehydration of certain dihydro-hydroxy oxazines, showcasing their utility as electrophiles and chiral synthons. The review includes examples and schematic diagrams to emphasize the importance of oxazinium salts in various chemical reactions, suggesting the potential of exploring similar synthetic routes for 4-(3-Bromophenyl)oxane-2,6-dione (Sainsbury, 1991).
Applications in Material Science and Engineering
Applications in Downstream Processing The review on the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, outlines the wide range of applications these chemicals have, possibly hinting at the utility of 4-(3-Bromophenyl)oxane-2,6-dione in similar contexts. The study highlights the significant cost contribution of separating these diols from fermentation broth in their microbial production, suggesting a parallel for the importance of efficient production and purification processes for similar compounds (Xiu & Zeng, 2008).
Safety and Hazards
The safety data sheet (SDS) for “4-(3-Bromophenyl)oxane-2,6-dione” suggests that it may pose certain hazards. Precautionary measures should be taken to avoid contact with skin and eyes, avoid dust formation, and avoid breathing in vapours, mist, or gas . Always refer to the SDS for detailed safety information.
Propriétés
IUPAC Name |
4-(3-bromophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVLFVQHEWEATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712007 | |
| Record name | 4-(3-Bromophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)oxane-2,6-dione | |
CAS RN |
232595-93-6 | |
| Record name | 4-(3-Bromophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





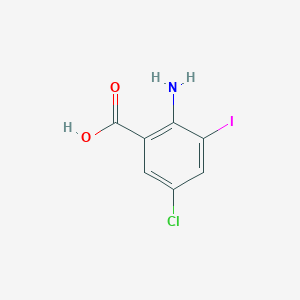

![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
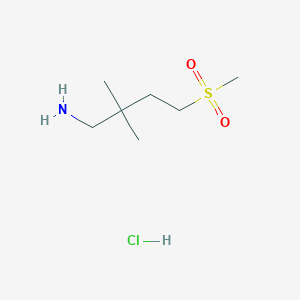
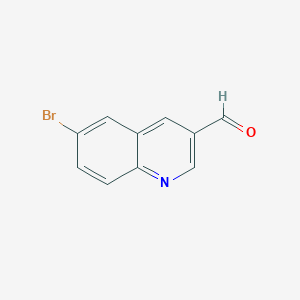

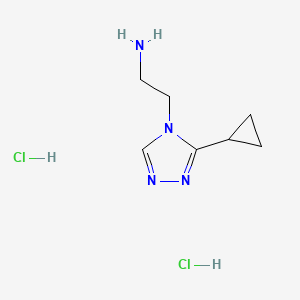
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1373170.png)
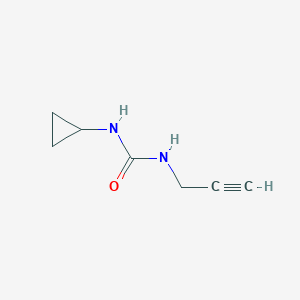
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-(difluoromethyl)-1H-imidazole](/img/structure/B1373172.png)

